2-{[(tert-butoxy)carbonyl](2-methoxy-2-oxoethyl)amino}acetic acid
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Overview
Description
2-{(tert-butoxy)carbonylamino}acetic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{(tert-butoxy)carbonylamino}acetic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{(tert-butoxy)carbonylamino}acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis where the Boc group protects the amine functionality.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to mimic natural amino acids.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-{(tert-butoxy)carbonylamino}acetic acid involves the cleavage of the Boc protecting group under acidic conditions, releasing the free amine. This free amine can then participate in various biochemical reactions, including enzyme catalysis and protein binding. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during synthesis .
Comparison with Similar Compounds
2-{(tert-butoxy)carbonylamino}acetic acid: This compound has an ethoxy group instead of a methoxy group, leading to slightly different chemical properties and reactivity.
tert-Butyl N-(2-hydroxyethyl)carbamate: This compound lacks the methoxy group and has a hydroxyethyl group instead, which affects its solubility and reactivity.
(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: This compound is more complex and is used in the synthesis of specific peptides and proteins.
Uniqueness: 2-{(tert-butoxy)carbonylamino}acetic acid is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. The presence of the Boc group allows for selective protection and deprotection of the amine functionality, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
1013401-79-0 |
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Molecular Formula |
C10H17NO6 |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
2-[(2-methoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11(5-7(12)13)6-8(14)16-4/h5-6H2,1-4H3,(H,12,13) |
InChI Key |
IAFATQATYJUNQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)CC(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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